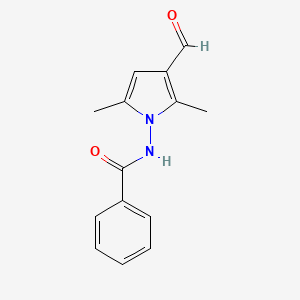
N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide: is a synthetic organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the Paal–Knorr reaction. This reaction includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed:
Oxidation: N-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzamide.
Reduction: N-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Lacks the amide group, only contains the formyl-substituted pyrrole ring.
Uniqueness: N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to the presence of both the formyl and benzamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-13(9-17)11(2)16(10)15-14(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQYWERDPQKJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














